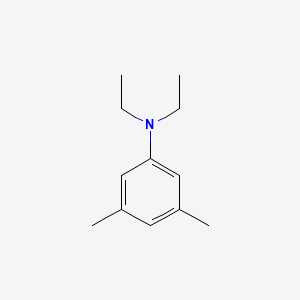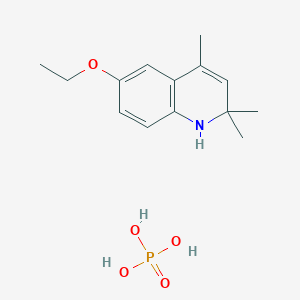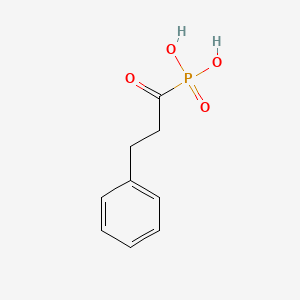
(3-Phenylpropanoyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpropanoyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 3-phenylpropanoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropanoyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanoic acid with phosphorous acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Another method involves the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or through the McKenna procedure. The McKenna procedure involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenylpropanoyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine compounds.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce phosphine compounds.
Aplicaciones Científicas De Investigación
(3-Phenylpropanoyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of (3-Phenylpropanoyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but lacking the phosphonic acid group.
Phosphorous acid: A related compound with a similar phosphorus-containing functional group.
Phosphonic acid: The parent compound of (3-Phenylpropanoyl)phosphonic acid, featuring the phosphonic acid group without the phenylpropanoyl moiety
Uniqueness
This compound is unique due to the combination of the phenylpropanoyl and phosphonic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88767-54-8 |
|---|---|
Fórmula molecular |
C9H11O4P |
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
3-phenylpropanoylphosphonic acid |
InChI |
InChI=1S/C9H11O4P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
Clave InChI |
IPWZOPWCCVDGPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)

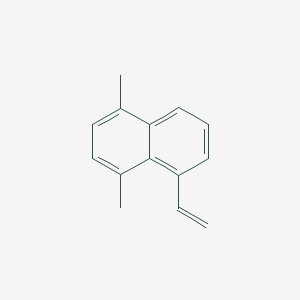
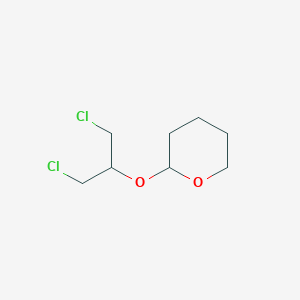
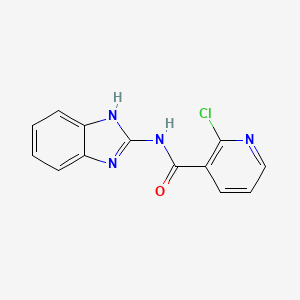
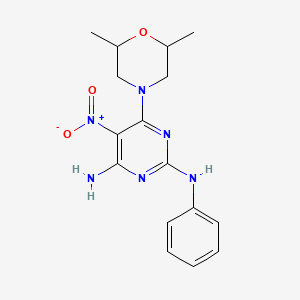
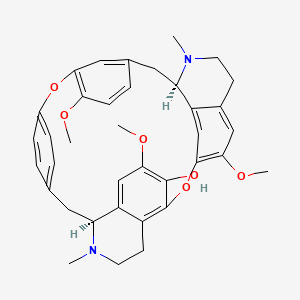
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
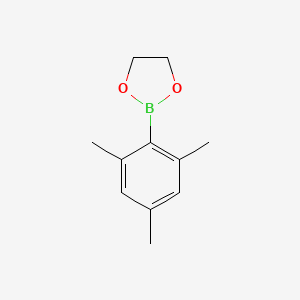
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
